Product packaging for Human salvic(Cat. No.:)

Human salvic

Cat. No.: B1576389
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Antimicrobial Peptides in Innate Immunity

The innate immune system provides the body's first and immediate defense against invading pathogens. A key component of this system is a diverse group of molecules known as antimicrobial peptides (AMPs). mdpi.com These peptides are typically cationic and amphipathic, meaning they carry a positive charge and have both hydrophilic and hydrophobic regions. mdpi.com This structure allows them to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to their demise. mdpi.com Saliva is rich in a variety of these AMPs, including defensins, cathelicidins, and histatins, which work together to control the oral microbiota. mdpi.comnih.gov

The oral cavity is a primary entry point for pathogens, making the antimicrobial components of saliva critical for both oral and systemic health. mdpi.com These salivary proteins and peptides create a chemical shield that helps to prevent infections, modulate the immune response, and maintain a healthy equilibrium of microorganisms in the mouth. mdpi.comnih.gov

Discovery and Identification of Human Salvic

This compound was identified from a subtracted cDNA library of the human salivary gland. researchgate.net It is a 46-amino-acid peptide with a pI of 9.45, indicating a basic nature, which is a common feature of many antimicrobial peptides. researchgate.net The gene for Salvic was found to be previously unknown and was subsequently named "Salvic." researchgate.net

Structurally, Salvic possesses a hydrophobic amino acid-rich domain at its N-terminus and a cluster of basic amino acids. researchgate.net It also contains sites for carbohydrate attachment and a potential crosslinking site for the enzyme transglutaminase. researchgate.net Furthermore, multiple consensus sequences for phosphorylation are present in its C-terminus. researchgate.net

Western blot analysis confirmed the presence of proteins that strongly interact with a monospecific antibody against a synthetic Salvic peptide in extracts from the submandibular gland and parotid saliva. researchgate.net Immunohistochemical staining revealed a strong positive reaction in the cytoplasmic secretory granules of the interlobular ductal cells of the salivary gland. researchgate.net Interestingly, Salvic was also found to be distributed in the human sebaceous gland and prostate. researchgate.net Homology searches have shown that Salvic shares about 30% amino acid sequence homology with several other secreted antimicrobial peptides that have helix structures. researchgate.net

Significance of Salivary Proteins in Oral and Systemic Health

The proteins and peptides present in saliva, including Salvic, are fundamental to maintaining oral and, by extension, systemic health. mdpi.com They perform a multitude of functions beyond their antimicrobial activity. wikipedia.orgscientistwhodraws.com For instance, they contribute to the lubrication of the oral cavity, which is essential for speech and swallowing. wikipedia.orgclinisciences.com Saliva also plays a role in the initial stages of digestion through enzymes like amylase and lipase. wikipedia.orgscientistwhodraws.com

The protective role of salivary proteins extends to preventing tooth decay by neutralizing acids produced by oral bacteria and aiding in the remineralization of tooth enamel. carrumdownsdental.com.auwikipedia.org The complex interplay of these proteins helps to regulate the oral microbiome, preventing the overgrowth of pathogenic organisms that could lead to conditions like periodontitis. mdpi.comnih.gov The presence and concentration of specific antimicrobial peptides in saliva can be indicative of oral health status and may serve as potential biomarkers for diseases. mdpi.comfrontiersin.org

Detailed Research Findings

Further investigation into this compound has provided more profound insights into its characteristics and potential functions.

Table 1: Key Characteristics of this compound

Characteristic Description Source
Origin Identified from a subtracted cDNA library of the human salivary gland. researchgate.net
Length 46 amino acids. researchgate.net
pI (Isoelectric Point) 9.45. researchgate.net
Antimicrobial Activity Demonstrates antimicrobial activity against E. coli. researchgate.net
Structural Features - Hydrophobic N-terminus- Cluster of basic amino acids- Carbohydrate attachment sites- Potential transglutaminase crosslinking site- Multiple phosphorylation consensus sequences in the C-terminus. researchgate.net

| Tissue Distribution | - Submandibular gland- Parotid saliva- Sebaceous gland- Prostate. | researchgate.net |

The identification of Salvic adds to the growing understanding of the complex defense network within the oral cavity. Its presence in other glands, such as the sebaceous and prostate glands, suggests a broader role in the body's innate immune system beyond oral health. researchgate.net

Properties

bioactivity

Gram+ & Gram-,

sequence

MHDFWVLWVLLEYIYNSACSVLSATSSVSSRVLNRSLQVKVVKITN

Origin of Product

United States

Molecular Architecture and Biochemical Characteristics of Salvic

Primary Structure and Peptide Length

Salvic is a peptide composed of a single chain of 46 amino acids. researchgate.netidrblab.net Its discovery originated from a subtracted cDNA library of the human salivary gland, where a previously unknown gene, C77-91, was found to express this protein. researchgate.netjst.go.jp The specific sequence of these amino acids dictates the protein's three-dimensional structure and its subsequent biological function.

A patent document provides the amino acid sequence for human salvic as MHDFWVLWVLLEYIYNSACSVLSATSSVSSRVLNRSLQVKVVKITN. google.comjustia.com

Isoelectric Point

The isoelectric point (pI) of a protein is the pH at which it carries no net electrical charge. For Salvic, this value has been calculated to be 9.45. researchgate.netidrblab.net This relatively high pI indicates that Salvic is a basic peptide, a characteristic common among many antimicrobial proteins. This basic nature is attributed to a higher proportion of basic amino acids, such as lysine (B10760008) and arginine, compared to acidic amino acids.

Characterization of Functional Domains

The N-terminal region of Salvic is characterized by a high concentration of hydrophobic amino acids. researchgate.netresearchgate.net This domain is crucial for the peptide's ability to interact with and disrupt the cell membranes of microorganisms. The hydrophobicity allows the peptide to insert itself into the lipid bilayer of bacterial membranes, a key step in its antimicrobial action.

In contrast to the N-terminus, the C-terminal region of Salvic contains a cluster of basic amino acids. researchgate.net This positively charged domain is thought to facilitate the initial electrostatic attraction between the peptide and the negatively charged components of microbial cell surfaces, such as lipopolysaccharides in Gram-negative bacteria.

Analysis of the Salvic amino acid sequence has revealed the presence of consensus sequences that serve as potential sites for carbohydrate attachment (glycosylation). researchgate.netresearcher.life Glycosylation is a common post-translational modification that can influence a protein's folding, stability, and interaction with other molecules. In the context of an antimicrobial peptide, attached carbohydrate moieties could modulate its solubility and resistance to proteases.

Salvic also contains a possible site for crosslinking catalyzed by the enzyme transglutaminase. researchgate.netresearchgate.net Transglutaminases form covalent bonds between protein chains, which can lead to the formation of protein polymers. This crosslinking capability could be involved in the formation of a protective barrier on mucosal surfaces or in the entrapment of pathogens.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Peptide Length46 amino acids researchgate.netidrblab.net
Isoelectric Point (pI)9.45 researchgate.netidrblab.net

Table 2: Functional Domains of this compound

DomainLocationKey FeaturePutative FunctionSource(s)
Hydrophobic DomainN-terminusRich in hydrophobic amino acidsInteraction with and disruption of microbial membranes researchgate.netresearchgate.net
Basic ClusterC-terminusConcentration of basic amino acidsElectrostatic attraction to microbial cell surfaces researchgate.net
Carbohydrate Attachment SitesConsensus sequences within the peptidePotential for glycosylationModulation of stability and solubility researchgate.netresearcher.life
Transglutaminase Crosslinking SitePutative site within the peptidePotential for covalent bond formationFormation of protein polymers for barrier function or pathogen entrapment researchgate.netresearchgate.net

Expression Profile and Cellular/tissue Localization of Salvic

Gene (C77-91) Expression in Human Salivary Gland

Research has led to the discovery of the C77-91 gene from a subtracted cDNA library of the human salivary gland. researchgate.net This gene is responsible for expressing a 46-amino acid peptide known as Salvic. researchgate.net Immunohistochemistry and Western blot analyses have demonstrated that the C77-91 gene is intensely expressed in the human submandibular gland, specifically within the interlobular ductal and serous acinar cells. researchgate.netresearchgate.net

Protein Localization within Salivary Glands

The Salvic protein has been localized within different components of the human salivary glands through detailed laboratory analysis. researchgate.net

Presence in Submandibular Gland Extracts

Western blot analysis utilizing a monospecific antibody designed for the synthetic Salvic peptide has confirmed the presence of strongly interacting proteins in extracts obtained from the human submandibular gland. researchgate.netresearchgate.net

Detection in Parotid Saliva

The same Western blot analysis also detected these interacting proteins in parotid saliva, indicating that Salvic is secreted from the parotid gland. researchgate.netresearchgate.net

Distribution in Cytoplasmic Secretory Granules of Interlobular Ductal Cells

Further investigation using immunohistochemical staining has revealed a strong positive reaction for Salvic within the cytoplasmic secretory granules of the interlobular ductal cells of the salivary gland. researchgate.netresearchgate.net This specific localization suggests a role for Salvic in the secretory functions of these cells.

Presence in Other Human Exocrine Glands

The expression of Salvic is not limited to the salivary glands. Studies have also detected its presence in other human exocrine glands, including the sebaceous gland and the prostate. researchgate.netresearchgate.net This wider distribution points to a broader role for Salvic in the innate immunity of various mucosal surfaces. researchgate.net

Biological Functionality and Mechanistic Pathways of Salvic

Antimicrobial Activity

The antimicrobial properties of saliva are conferred by a diverse array of proteins and peptides. mdpi.com These molecules act through various mechanisms, including enzymatic degradation of bacterial cell walls, sequestration of essential nutrients, and disruption of microbial membranes. mdpi.comrdhmag.com Key antimicrobial components include lysozyme, lactoferrin, defensins, and histatins. rdhmag.commdpi.com

Several components of human saliva have demonstrated efficacy against Escherichia coli (E. coli), a common Gram-negative bacterium. Notably, the salivary peptide histatin-5 has been shown to inhibit the adherence of enterotoxigenic E. coli (ETEC) to intestinal epithelial cells. nih.govnih.gov This action is achieved by histatin-5 binding to and stiffening the colonization factor antigen I (CFA/I) pili on the surface of ETEC, which are crucial for adhesion. nih.govwustl.edu This stiffening effect disrupts the pili's ability to act as shock absorbers, thereby preventing the bacteria from colonizing the gastrointestinal tract. nih.gov

Research has also explored synthetic peptides inspired by salivary proteins. A peptide designated DGL13K, derived from the human salivary protein BPIFA2, has shown significant in vitro activity against multidrug-resistant Gram-negative bacteria, including strains of E. coli. umn.edudimensionsofdentalhygiene.com

**Table 1: Antimicrobial Action of Salivary Peptides against *Escherichia coli***

Salivary Component Mechanism of Action against E. coli Reference
Histatin-5 Binds to and stiffens CFA/I pili, inhibiting bacterial adhesion to intestinal epithelial cells. nih.govnih.govwustl.edu
DGL13K (synthetic peptide based on BPIFA2) Kills common Gram-negative bacteria, including drug-resistant strains. umn.edudimensionsofdentalhygiene.com
Hyp6.2 and Hyp13 (peptides from Anopheles coluzzii saliva) Inhibit the growth of E. coli through membrane disruption. nih.gov

The antimicrobial agents in saliva are effective against a wide range of pathogens beyond E. coli. This broad-spectrum activity is crucial for controlling the diverse microbial populations in the oral cavity.

Histatins , in addition to their effects on E. coli, exhibit potent antifungal activity, particularly against Candida albicans. nih.govjst.go.jp

Defensins and cathelicidins have broad antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi and viruses. researchgate.net

Lysozyme acts by breaking down the peptidoglycan layer of bacterial cell walls, and is particularly effective against Gram-positive bacteria. rdhmag.comkarger.com

Lactoferrin sequesters iron, an essential nutrient for many pathogenic bacteria, thereby inhibiting their growth. mdpi.comrdhmag.com

Mucins can block the adhesion of various microorganisms to oral surfaces. mdpi.commedicaldialogues.in

Table 2: Broader Spectrum Activity of Salivary Antimicrobial Components

Salivary Component Target Microorganisms Mechanism of Action Reference
Histatins Candida albicans, Porphyromonas gingivalis Antifungal and antibacterial activity. nih.govjst.go.jp
Defensins Gram-positive and Gram-negative bacteria, fungi, viruses Membrane disruption, immunomodulation. researchgate.netwikipedia.org
Cathelicidins Gram-positive and Gram-negative bacteria Membrane disruption. researchgate.net
Lysozyme Gram-positive bacteria Enzymatic breakdown of the bacterial cell wall. rdhmag.comkarger.com
Lactoferrin Bacteria requiring iron Sequesters iron, inhibiting bacterial growth. mdpi.comrdhmag.com
Mucins Various bacteria and viruses Block microbial adherence. mdpi.commedicaldialogues.in

Contribution to Innate Immune Defense

Saliva is a critical component of the innate immune system, providing a continuous defense against pathogens entering the body through the oral cavity. lu.senih.gov This defense is mediated by a variety of proteins and peptides that act non-specifically to neutralize or eliminate microbial threats. nih.govresearchgate.net

The oral mucosa is protected by a layer of mucus, of which salivary mucins are a primary constituent. nih.gov This mucous layer serves as a physical barrier, preventing pathogens from reaching the underlying epithelial cells. researchgate.net Salivary antibodies, particularly secretory Immunoglobulin A (sIgA), are also present in this layer and act to exclude antigens by binding to and agglutinating microbes, preventing their adhesion to mucosal surfaces. nih.govimmunology.org This process of immune exclusion facilitates the clearance of pathogens from the oral cavity. nih.gov

Salivary proteins contribute to the integrity and stability of the oral mucosal epithelium. They form a protective layer known as the salivary pellicle on all oral surfaces, including the mucosa. nih.gov This pellicle, composed of proteins like mucins (MUC5B and MUC7), cystatin S, and secretory IgA, lubricates the tissues to prevent mechanical damage and desiccation. nih.govkcl.ac.uk The concentration of certain protective proteins, such as IgA and mucins, is higher in the mucosal pellicle compared to whole saliva, creating an "immune reservoir" against infection. kcl.ac.uk

The components of saliva play a dual role in their interaction with the oral microbiota. On one hand, they provide nutrients for commensal bacteria, helping to maintain a balanced oral microbiome. medicaldialogues.inukhsa.gov.uk On the other hand, they control the growth of potentially pathogenic organisms and modulate the formation of dental plaque, which is a type of biofilm. medicaldialogues.inresearchgate.net

Salivary proteins form a conditioning film, or pellicle, on tooth surfaces that provides receptors for bacterial attachment. ukhsa.gov.uknih.gov While this is a necessary first step in biofilm formation, other salivary components, such as mucins and secretory IgA, can bind to bacteria in the planktonic phase, leading to their aggregation and clearance from the oral cavity, thus preventing their incorporation into the biofilm. karger.comnih.gov This complex interplay is essential for maintaining a healthy and balanced oral microbiota. medicaldialogues.in When salivary flow is reduced, this balance can be disturbed, leading to an increased risk of oral diseases. medicaldialogues.in

Regulatory Mechanisms and Modulators of Salvic Activity

Transcriptional and Post-Translational Regulation

The regulation of salivary alpha-amylase begins at the genetic level. The gene for human salivary amylase, AMY1, is notable for its variation in copy number (Copy Number Variation, CNV) among individuals and populations. This variation is a primary determinant of the concentration of amylase in saliva.

Transcriptional Regulation : The autonomic nervous system is the principal regulator of salivary gland function and, consequently, amylase secretion. nih.gov The secretion process is primarily controlled by neural signals rather than direct hormonal feedback loops common to other digestive enzymes.

Parasympathetic Stimulation : Releases acetylcholine, which acts on muscarinic receptors (M3 and M1) on acinar cells. This primarily stimulates the secretion of large volumes of watery saliva. nih.govyoutube.com

Sympathetic Stimulation : Releases noradrenaline, which tends to provoke the release of stored proteins, including amylase, resulting in a smaller volume of thicker, enzyme-rich saliva. nih.govyoutube.com

Post-Translational Modifications : After the AMY1 protein is synthesized, it can undergo several modifications that are crucial for its stability and function. These include glycosylation, which helps protect the enzyme from degradation by proteases in the oral cavity.

Physiological Factors Influencing Salivary Alpha-Amylase Levels and Activity

The amount and activity of salivary amylase can fluctuate significantly based on various physiological states and stimuli. These changes reflect the body's adaptive responses to diet, stress, and circadian rhythms.

Dietary Intake : Long-term dietary habits have been shown to influence baseline amylase levels. Populations with historically high-starch diets tend to have higher AMY1 gene copy numbers and, consequently, higher salivary amylase concentrations.

Psychological Stress : Acute psychological stress is a potent modulator of amylase activity. The sympathetic nervous system's "fight-or-flight" response leads to a rapid increase in the secretion of salivary alpha-amylase. This has led to its use as a non-invasive biomarker for stress.

Circadian Rhythms : Salivary alpha-amylase levels exhibit a distinct diurnal pattern, generally being lowest in the early morning and peaking in the late afternoon. This rhythm is independent of dietary intake and reflects the body's internal clock.

Flow Rate : The concentration of amylase is inversely related to the salivary flow rate. During periods of high stimulation (e.g., from tasting acidic foods), the flow of watery saliva increases dramatically, which can dilute the concentration of enzymes like amylase. britannica.com

Interactive Data Table: Factors Modulating Salivary Alpha-Amylase

Factor Type of Regulation Effect on Amylase Primary Mediator
Autonomic Nervous System NeuralControls secretionAcetylcholine, Noradrenaline
Psychological Stress PhysiologicalIncreases secretionSympathetic Nervous System
High-Starch Diet Genetic/PhysiologicalHigher baseline levelsAMY1 Gene Copy Number
Circadian Rhythm PhysiologicalVaries throughout the dayEndogenous Oscillators
Salivary Flow Rate PhysiologicalInverse (concentration)Parasympathetic Stimulation

Interactions with Other Salivary Components

Salivary alpha-amylase does not function in isolation. Its stability and efficiency are influenced by its interactions with the complex chemical environment of saliva. wikipedia.orgresearchgate.net

Mucins : These large glycoproteins are responsible for the viscosity of saliva. nih.gov Mucins form a protective layer on oral surfaces and interact with other salivary proteins, including amylase. This interaction helps to retain amylase within the oral cavity, localizing its digestive action to food boli and protecting it from premature clearance.

Inorganic Ions : The enzymatic activity of alpha-amylase is critically dependent on specific ions.

Calcium (Ca²⁺) : Calcium ions are essential cofactors for amylase, meaning they are required for the enzyme's structural integrity and catalytic function.

Chloride (Cl⁻) : Chloride ions are also necessary activators for alpha-amylase, enhancing its enzymatic activity. britannica.com

Proline-Rich Proteins (PRPs) : Saliva contains a family of proline-rich proteins that can bind to various molecules. nih.gov Some PRPs can interact with dietary tannins, which would otherwise inhibit amylase activity. This interaction effectively neutralizes the inhibitory effect of tannins, allowing starch digestion to proceed efficiently.

pH and Buffering System : Saliva contains bicarbonate and phosphate (B84403) buffers that maintain its pH, which is crucial for amylase activity. britannica.com The optimal pH for salivary alpha-amylase is around 6.7 to 7.0. If the oral pH drops too low (becomes acidic), as can happen after consuming sugary foods, the enzyme's activity is significantly reduced.

Interactive Data Table: Key Interactions of Salivary Alpha-Amylase

Interacting Component Type of Component Nature of Interaction Functional Outcome
Mucins GlycoproteinPhysical Entrapment/BindingRetention in oral cavity, stability
Calcium (Ca²⁺) IonCofactor BindingEssential for enzyme structure/function
Chloride (Cl⁻) IonActivator BindingEnhances catalytic activity
Proline-Rich Proteins ProteinBinding to Inhibitors (Tannins)Prevents inhibition of amylase
Bicarbonate/Phosphate Buffer SystempH MaintenanceMaintains optimal pH for activity

Advanced Research Methodologies for Salvic Analysis

Subtracted cDNA Library Construction and Screening

Subtracted cDNA library construction is a powerful technique used to identify and isolate genes that are differentially expressed between two cell populations or tissues. researchgate.net In the context of salivary research, this method is invaluable for discovering genes specifically expressed in salivary glands under certain conditions, such as disease states or in response to stimuli, compared to a control state. The core principle involves removing cDNAs that are common to both the "tester" (the population of interest) and the "driver" (the reference population), thereby enriching for transcripts unique to the tester. researchgate.netcreative-biogene.com

The process begins with the extraction of messenger RNA (mRNA) from both the tester and driver tissues. creative-biogene.com This mRNA is then reverse-transcribed to create complementary DNA (cDNA). The key step, subtraction, is achieved through hybridization. The tester cDNA is hybridized with an excess of driver cDNA. The resulting double-stranded hybrids, representing genes expressed in both tissues, are then removed. creative-biogene.com This leaves behind single-stranded cDNA molecules that are unique to or upregulated in the tester population. These enriched cDNAs are then cloned into a vector to create a subtracted cDNA library. researchgate.net Screening this library allows for the identification of novel genes, such as those encoding specific salivary proteins or factors involved in salivary gland function or pathology. researchgate.netscispace.com

Table 1: Key Steps in Subtracted cDNA Library Construction

Step Description Purpose
1. RNA Extraction Isolation of total RNA or mRNA from both the "tester" (e.g., diseased salivary tissue) and "driver" (e.g., healthy salivary tissue) samples. creative-biogene.com To obtain the genetic blueprint of expressed genes for both conditions.
2. cDNA Synthesis Reverse transcription of the extracted mRNA from both samples into more stable complementary DNA (cDNA). creative-biogene.com To create a DNA copy of the expressed genes.
3. Hybridization The tester cDNA is mixed and allowed to anneal with an excess amount of driver cDNA. creative-biogene.comspringernature.com To form double-stranded DNA hybrids of genes common to both samples.
4. Subtraction Removal of the common cDNA hybrids. This can be achieved using techniques like hydroxyapatite (B223615) chromatography or magnetic beads. springernature.com To enrich the sample for cDNA transcripts that are unique to the tester population.
5. Amplification The remaining single-stranded, tester-specific cDNAs are amplified, often using Polymerase Chain Reaction (PCR). springernature.com To generate sufficient quantities of the unique cDNAs for cloning.
6. Library Construction The amplified, subtracted cDNAs are cloned into a suitable vector (e.g., a plasmid or lambda phage) to create a library of clones. researchgate.net To create a stable and renewable resource of the differentially expressed genes for subsequent analysis.

| 7. Screening & Analysis | The library is screened to isolate and sequence individual clones, identifying the specific genes of interest. researchgate.net | To identify and characterize the unique genes relevant to the condition being studied. |

Western Blotting and Immunodetection Techniques

Western blotting, or immunoblotting, is a fundamental technique used to detect and quantify specific proteins in a complex mixture like saliva. nih.gov This method offers a way to validate findings from proteomic studies and to investigate the expression levels of particular proteins of interest, such as potential biomarkers. nih.gov

The procedure involves several key stages. First, proteins from saliva samples are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.net Following separation, the proteins are transferred from the gel to a solid-phase membrane, typically nitrocellulose or polyvinylidene fluoride (B91410) (PVDF). bio-rad.com This transfer immobilizes the proteins, making them accessible for detection. bio-rad.com

The detection phase relies on the high specificity of antibodies. The membrane is first treated with a blocking agent, such as non-fat dry milk or bovine serum albumin, to prevent non-specific binding of antibodies. bio-rad.com It is then incubated with a primary antibody that specifically binds to the target protein. bio-rad.com Subsequently, a secondary antibody, which recognizes the primary antibody, is added. This secondary antibody is conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorescent dye, which generates a detectable signal. bio-rad.com The presence and intensity of this signal reveal the presence and relative abundance of the target protein. researchgate.net Modern automated capillary nano-immunoassay platforms, such as Wes™, have streamlined this process, offering higher throughput and requiring smaller sample volumes compared to traditional Western blotting. nih.gov

Table 2: Western Blotting and Immunodetection Protocol Overview

Stage Key Actions Reagents/Components
Sample Preparation Saliva samples are collected and protein concentration is determined. Samples are mixed with a loading buffer containing SDS. Saliva, Loading buffer (contains SDS, glycerol, bromophenol blue).
Gel Electrophoresis Proteins are separated by size through a polyacrylamide gel via an electric field. researchgate.net Polyacrylamide gel, Electrophoresis buffer.
Protein Transfer Proteins are transferred from the gel to a membrane. bio-rad.com Nitrocellulose or PVDF membrane, Transfer buffer.
Blocking The membrane is incubated in a blocking buffer to prevent non-specific antibody binding. bio-rad.com 5% Non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). nih.gov
Primary Antibody Incubation The membrane is incubated with a primary antibody specific to the target protein. bio-rad.com Primary antibody diluted in blocking buffer.
Secondary Antibody Incubation The membrane is incubated with an enzyme- or fluorophore-conjugated secondary antibody that binds to the primary antibody. nih.gov HRP-conjugated or fluorescent secondary antibody.

| Detection | The signal from the conjugated secondary antibody is visualized using chemiluminescence, colorimetry, or fluorescence imaging. | Chemiluminescent substrate, Imaging system. |

Immunohistochemical and Immunofluorescence Staining

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful microscopy-based techniques used to visualize the presence and location of specific proteins (antigens) within the context of tissue architecture. In salivary research, these methods are crucial for understanding the cellular origin of salivary proteins and for studying the pathology of salivary gland diseases. jst.go.jpmdpi.com

Both techniques use antibodies to specifically label target proteins. In IHC, the antibody is typically linked to an enzyme that catalyzes a color-producing reaction, allowing visualization with a standard light microscope. allenpress.com In IF, the antibody is conjugated to a fluorophore, a molecule that emits light of a specific color when excited by a laser, and is visualized using a fluorescence or confocal microscope. researchgate.net

These methods have been applied to human salivary glands to localize a variety of proteins. For example, studies have mapped the distribution of structural filament proteins like keratin, vimentin, and actin within the different ductal segments and acinar cells. jst.go.jp Actin staining is characteristically strong in myoepithelial cells, which are contractile cells that help expel saliva. jst.go.jp IF has been used to identify the location of connexin proteins (Cx26, Cx32, and Cx43), which form gap junctions, in the ductal, acinar, and myoepithelial cells of minor salivary glands. mdpi.com These techniques are also instrumental in diagnostic pathology, for instance, by using markers like MYB and SOX10 to help differentiate between various types of salivary gland tumors. allenpress.comfrontiersin.org

Table 3: Examples of Protein Localization in Human Salivary Glands by Immunohistochemistry

Protein Target Location in Salivary Gland Staining Intensity/Pattern Associated Findings
Keratin Ductal segments (intercalated, striated, excretory) Strong Marker for epithelial cells. jst.go.jp
Vimentin Ductal segments, connective tissue fibers Moderate in ducts, positive in fibers Intermediate filament protein. jst.go.jp
Actin Myoepithelial cells, ductal segments, smooth muscle Strong in myoepithelial cells, moderate in ducts Key component of the cytoskeleton, involved in cell contraction. jst.go.jp
S100 Basal and myoepithelial cells Positive Weak immunoreactivity in luminal ductal cells. allenpress.com
SOX10 Acinar cells Sharp staining Highlights acinar cells distinctly from the ductal component. allenpress.com

| Connexin 43 (Cx43) | Plasma membrane of duct cells, basal/basolateral side of acinar cells | Positive immunofluorescence | Component of gap junctions, suggesting intercellular communication. mdpi.com |

Microbiological Assays for Antimicrobial Efficacy

Human saliva contains a variety of antimicrobial proteins and peptides that are essential for maintaining oral homeostasis and defending against pathogens. karger.com Microbiological assays are employed to evaluate the antimicrobial efficacy of whole saliva, its fractions, or specific purified components against a range of oral microorganisms.

A common method is the agar (B569324) diffusion assay, where a suspension of a test microorganism is spread on an agar plate. Wells are made in the agar and filled with the test substance (e.g., saliva). If the substance has antimicrobial activity, it will diffuse into the agar and create a zone of growth inhibition around the well. Another approach involves broth dilution methods to determine the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of a substance.

More sophisticated assays focus on the ability of salivary components to inhibit biofilm formation, which is crucial since most oral diseases, like caries and periodontitis, are associated with biofilms (plaque). mdpi.com In these assays, representative oral pathogens such as Streptococcus mutans or Actinomyces naeslundii are grown on surfaces (e.g., saliva-coated plates) in the presence of the test substance. oup.com The extent of biofilm formation can be quantified using techniques like crystal violet staining, which measures the total biofilm mass, or by determining the viability of cells within the biofilm using live/dead staining and microscopy. mdpi.comoup.com These assays have demonstrated that salivary enzymes like lactoperoxidase, often in combination with other agents like xylitol (B92547), can significantly reduce the viability of bacteria within biofilms. oup.com

Table 4: Microbiological Assays for Salivary Antimicrobial Activity

Assay Type Principle Example Application Key Findings
Agar Diffusion Assay A test substance diffuses from a well into agar seeded with bacteria, creating a zone of inhibition if active. Estimating salivary concentrations of the antibiotic actinobolin. nih.gov Demonstrated the utility of the assay for measuring antibiotic equivalents in saliva. nih.gov
Biofilm Inhibition Assay Microorganisms are grown on a surface in the presence of a test substance to measure its effect on biofilm mass or viability. mdpi.com Testing a dentifrice with a salivary enzyme complex (SEC) and xylitol against Streptococcus mutans. oup.com The SEC-xylitol dentifrice showed greater antimicrobial activity against adherent S. mutans than a chlorhexidine (B1668724) dentifrice. oup.com
Live/Dead Staining Fluorescent dyes are used to differentiate between live and dead bacterial cells within a biofilm, often visualized with confocal laser scanning microscopy (CLSM). mdpi.com Evaluating the effect of artificial saliva with nanoparticles on a three-species oral biofilm. mdpi.com The formulation decreased the viability of cells embedded in the biofilm matrix. mdpi.com

| Checkerboard DNA-DNA Hybridization | A molecular method to detect and quantify the presence of multiple bacterial species simultaneously. karger.com | Profiling 40 oral bacterial species in saliva samples from healthy and periodontitis patients. karger.com | Revealed distinct bacterial signatures associated with health and disease states. karger.com |

Proteomic and Peptidomic Approaches in Saliva Research

Proteomics and peptidomics are the large-scale study of proteins and peptides, respectively. In saliva research, these approaches have been transformative, allowing for the comprehensive identification and quantification of the thousands of proteins and peptides present in this fluid. nih.gov The salivary proteome and peptidome are rich sources of potential biomarkers for both oral and systemic diseases. researchgate.netamegroups.org

The standard workflow involves the collection of saliva, followed by sample preparation to remove contaminants and enrich for proteins or peptides. Proteins are often digested into smaller peptides using an enzyme like trypsin. acs.org The complex mixture of peptides is then typically separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). nih.govnih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating spectra that can be matched against protein sequence databases to identify the original proteins. researchgate.net

These powerful techniques have led to the identification of over 2,000 different proteins in human saliva. nih.gov Peptidomic studies focus specifically on the low-molecular-weight fraction of the proteome, which includes endogenous peptides and fragments of larger proteins. amegroups.org This "peptidome" is a valuable source of information, as peptides can be products of physiological and pathological events like inflammation and tumorigenesis. amegroups.org For example, untargeted peptidomics has revealed clear differences in the salivary peptide profiles between healthy individuals and those with SARS-CoV-2 infection. acs.orgnih.gov

Table 5: Summary of Proteomic and Peptidomic Findings in Human Saliva

Study Focus Methodology Number of Identifications Key Finding
Comprehensive Salivary Proteome Multidimensional chromatography with tandem mass spectrometry (MS/MS). nih.gov Over 2,000 proteins identified in whole and ductal saliva. nih.gov The proteome of human saliva is largely defined, providing a vast resource for biomarker discovery. nih.gov
Salivary Peptidome Analysis Capillary electrophoresis-mass spectrometry (CE-MS). researchgate.net ~3,147 peptides detected per sample; 630 peptides sequenced. researchgate.net The peptide content of saliva is more consistent when collected 1 to 4 hours after a meal. researchgate.net
Peptidomics of Salivary Gland Tumors Liquid chromatography-mass spectrometry (LC-MS). researchgate.net N/A Comparison of peptidome composition between tumor tissue extracts and saliva may identify potential noninvasive biomarkers. researchgate.net

| COVID-19 Peptidome Comparison | Solid-phase microextraction (SPME) coupled with LC-MS/MS. acs.orgnih.gov | 7 endogenous proteins consistently identified. nih.gov | Clear peptidomic differences were observed between saliva from healthy and SARS-CoV-2 positive individuals. acs.org |

Computational Analysis for Sequence Homology and Structural Prediction

Computational analysis is an indispensable tool in modern biological research, including the study of salivary proteins. These methods allow researchers to predict the function, structure, and evolutionary relationships of proteins based on their amino acid sequences. mdpi.com

Sequence homology searches, performed using tools like BLAST (Basic Local Alignment Search Tool), are used to compare a newly identified protein sequence against vast databases of known proteins. nih.gov A significant match can suggest a potential function for the unknown protein based on the function of its homolog. The SIFT (Sorting Intolerant From Tolerant) algorithm can predict whether an amino acid substitution, such as those found in genetic variants between individuals or across evolution, will have a deleterious effect on protein function. mdpi.com This is based on the degree of conservation of the amino acid residue across multiple species. mdpi.com

In recent years, revolutionary deep learning methods like AlphaFold and OmegaFold have made it possible to predict the three-dimensional (3D) structure of proteins from their primary amino acid sequence with high accuracy. apsnet.org Knowing the 3D structure is critical for understanding a protein's mechanism of action and for designing drugs that might target it. These computational tools are integrated into research platforms like the Human Salivary Proteome (HSP) Wiki, which allows users to visualize predicted structures, analyze protein features, and explore molecular interactions. nih.gov

Table 6: Computational Tools in Salivary Protein Analysis

Tool/Method Application Principle Example Use in Saliva Research
BLAST Sequence Homology Search Compares a query sequence against a database to find sequences with significant similarity. nih.gov Identifying the potential function of a newly discovered salivary protein by finding known homologous proteins. nih.gov
SIFT (Sorting Intolerant From Tolerant) Functional Impact Prediction Predicts whether an amino acid substitution will affect protein function based on sequence conservation. mdpi.com Assessing the functional impact of genetic variations in salivary protein genes, such as those for PRPs and cystatins, during recent human evolution. mdpi.com
AlphaFold / OmegaFold 3D Structure Prediction Uses deep learning algorithms to predict the three-dimensional structure of a protein from its amino acid sequence. apsnet.org Predicting the structures of salivary effector proteins to gain insight into their mechanisms. apsnet.org
Support-Vector Machine (SVM) Protein Classification/Prediction A machine learning approach trained on features of known proteins to classify new proteins. Predicting which proteins from blood circulation are likely to be secreted into saliva, to identify potential non-invasive biomarkers. nih.gov

| Foldseek | Structure Homology Search | Searches databases for proteins with similar 3D structures, which can reveal distant evolutionary relationships not detectable by sequence alone. apsnet.org | Identifying structurally similar proteins to infer function for salivary effector candidates. apsnet.org |

Compound and Protein Table

NameClass/Type
ActinProtein (Microfilament)
ActinobolinAntibiotic
AmylaseProtein (Enzyme)
Bovine Serum AlbuminProtein
CalnexinProtein
Connexin 26 (Cx26)Protein (Gap Junction)
Connexin 32 (Cx32)Protein (Gap Junction)
Connexin 43 (Cx43)Protein (Gap Junction)
Crystal violetChemical (Stain)
CystatinsProtein (Protease Inhibitor)
DesminProtein (Intermediate Filament)
FilaminProtein (Microfilament)
Flotillin-1Protein
Glucose-regulated protein 78 (GRP78)Protein
HistatinsPeptide (Antimicrobial)
Horseradish peroxidaseProtein (Enzyme)
KeratinProtein (Intermediate Filament)
LactoperoxidaseProtein (Enzyme)
Mucin 7Protein (Glycoprotein)
MYBProtein (Transcription Factor)
MyosinProtein (Microfilament)
P-B peptidePeptide
Proline-rich proteins (PRPs)Protein
S100Protein (Calcium-binding)
SOX10Protein (Transcription Factor)
StatherinProtein
TrypsinProtein (Enzyme)
VimentinProtein (Intermediate Filament)
XylitolSugar Alcohol

Theoretical Frameworks and Future Research Perspectives on Salvic

Salvic's Integration into the Human Salivary Proteome

The human salivary proteome is a complex mixture of proteins and peptides that are crucial for maintaining oral health. nih.govscielo.brfrontiersin.org This complex fluid is primarily composed of water, electrolytes, and a diverse array of organic molecules, including enzymes, immunoglobulins, and a variety of peptides. nih.govmdpi.com The protein components of saliva are secreted from the major (parotid, submandibular, and sublingual) and minor salivary glands. mdpi.com Whole saliva is a composite fluid that includes these glandular secretions as well as gingival crevicular fluid, mucosal transudates, and microorganisms. scielo.brmdpi.com

Proteomic studies have identified over 2,000 proteins and peptides in human saliva. nih.gov The most abundant and well-characterized of these include:

Amylases: Involved in the initial digestion of starches. nih.govscielo.br

Mucins: Glycoproteins that lubricate the oral cavity and play a role in microbial adhesion. nih.govscielo.br

Proline-rich Proteins (PRPs): A complex family of proteins involved in enamel formation and protection. nih.govmdpi.com

Statherin: A phosphoprotein that helps to maintain a supersaturated state of calcium in saliva, preventing the precipitation of calcium phosphate (B84403) salts and aiding in tooth remineralization. nih.govnih.govmdpi.com

Histatins: A group of histidine-rich cationic peptides with potent antifungal and antibacterial properties. nih.govmums.ac.ir They are considered key components of the innate immune system in the oral cavity. mums.ac.ir

Cystatins: These proteins act as inhibitors of cysteine proteases and are involved in various physiological and pathological processes. nih.govmdpi.com

Defensins: A family of cationic antimicrobial peptides that are a crucial part of the innate immune response. nih.gov

Cathelicidins: Another family of antimicrobial peptides with a broad spectrum of activity against bacteria, fungi, and viruses. nih.gov

Lysozyme and Lactoferrin: Enzymes with well-established antimicrobial properties. nih.gov

The integration of these various peptides and proteins into the salivary proteome creates a multifunctional fluid that contributes to digestion, lubrication, and, most critically, host defense.

Conceptual Models of Peptide-Mediated Host Defense in Mucosal Tissues

The mucosal surfaces of the body, including the oral cavity, are constantly exposed to a vast array of microorganisms. Peptide-mediated host defense is a critical component of the innate immune system that protects these surfaces from pathogenic invasion. nih.gov The primary conceptual model for this defense mechanism revolves around the activity of host defense peptides (HDPs) , also known as antimicrobial peptides (AMPs). nih.govfrontiersin.org

Key aspects of this model include:

Broad-Spectrum Antimicrobial Activity: HDPs, such as defensins and cathelicidins, exhibit activity against a wide range of microbes, including bacteria, fungi, and viruses. nih.govfrontiersin.org

Cationic and Amphipathic Nature: Most HDPs are cationic, allowing them to preferentially interact with the negatively charged membranes of microbes. nih.govmdpi.com Their amphipathic structure facilitates their insertion into and disruption of these membranes, leading to cell death. nih.gov

Immunomodulatory Functions: Beyond direct killing of microbes, HDPs can modulate the host immune response. mdpi.commdpi.com They can recruit and activate immune cells, influence inflammation, and promote wound healing. mdpi.commdpi.com

Synergistic and Additive Effects: The diverse array of HDPs in saliva can work together synergistically to enhance their antimicrobial efficacy. physiology.org

The oral cavity presents a unique environment where HDPs must function in the presence of a complex and abundant commensal microbiota. nih.gov This suggests a more nuanced role for these peptides, not just in eliminating pathogens, but also in shaping the composition of the resident microbial community to maintain a healthy balance. nih.govmdpi.com

Unexplored Biological Roles and Signaling Pathways

While the antimicrobial properties of many salivary peptides are well-established, there are still numerous unexplored biological roles and signaling pathways associated with these molecules. nih.gov Research is ongoing to elucidate the full extent of their functions beyond direct host defense. researchmap.jp

Some emerging areas of investigation include:

Wound Healing: Peptides like histatins have been shown to promote oral wound closure, suggesting a role in tissue repair. researchmap.jp

Taste Perception: Some salivary proteins are believed to play a role in taste perception. nih.gov

Anti-inflammatory Activity: Certain HDPs can suppress pro-inflammatory responses, contributing to the maintenance of immune homeostasis in the oral cavity. mdpi.com

Antiviral Activity: The antiviral properties of many salivary peptides are an active area of research, with implications for preventing viral infections that enter through the oral route. frontiersin.org

Signaling Pathways: The precise signaling pathways through which HDPs exert their immunomodulatory effects are still being mapped out. Understanding how these peptides interact with host cell receptors to trigger downstream signaling cascades is a key area for future research. mdpi.com For example, some HDPs are known to interact with Toll-like receptors (TLRs), which are crucial for initiating innate immune responses. mdpi.com

The proteolytic processing of larger salivary proteins can also generate smaller peptide fragments with novel biological activities that may differ from their parent proteins. researchmap.jp Identifying and characterizing these "hidden" bioactive peptides is a promising avenue for discovering new therapeutic agents. researchmap.jp

Comparative Analysis with Other Known Antimicrobial Peptides

The antimicrobial peptides found in human saliva share characteristics with AMPs from other parts of the body and from other species, but they also possess unique features adapted to the oral environment. nih.gov

Peptide FamilyPrimary LocationKey FunctionsStructural Features
HistatinsSalivaAntifungal, antibacterial, wound healing mums.ac.irmdpi.comRich in histidine residues, cationic mdpi.com
DefensinsMucosal surfaces, neutrophils nih.govmdpi.comBroad-spectrum antimicrobial, immunomodulatory nih.govmdpi.comCationic, 6-cysteine motif forming disulfide bonds nih.gov
Cathelicidins (e.g., LL-37)Mucosal surfaces, neutrophils cabidigitallibrary.orgnih.govBroad-spectrum antimicrobial, immunomodulatory, wound healing mdpi.commdpi.comAmphipathic alpha-helical structure mdpi.com
DermcidinSkin cabidigitallibrary.orgAntibacterial cabidigitallibrary.orgAnionic, forms ion channels in bacterial membranes

A key difference between salivary AMPs and those in other locations, such as the generally sterile airway, is their constant interaction with a high microbial load. nih.gov This suggests that salivary AMPs may have evolved to not only kill pathogens but also to maintain a homeostatic balance with the commensal oral microbiota. nih.govnih.gov

Directions for Advanced Functional Characterization and Molecular Mechanism Elucidation

Future research to better understand the function and mechanisms of salivary peptides will require a multi-pronged approach.

Advanced Proteomics and "Top-Down" Analysis: "Top-down" proteomics, which analyzes intact proteins and peptides, is crucial for identifying and quantifying the various post-translationally modified forms of salivary peptides. mdpi.com This approach can provide a more accurate picture of the functional state of these molecules in vivo.

Functional Genomics: Using techniques like CRISPR-Cas9 to edit the genes encoding specific salivary peptides in cell culture or animal models can help to elucidate their precise biological roles.

Structural Biology: Determining the three-dimensional structures of salivary peptides, both alone and in complex with their microbial or host cell targets, is essential for understanding their mechanism of action. acs.org This can be achieved through techniques such as X-ray crystallography and NMR spectroscopy.

In Vivo Imaging: Advanced imaging techniques can be used to visualize the localization and activity of salivary peptides within the oral cavity in real-time.

Microbiome Analysis: Correlating the expression profiles of salivary peptides with the composition of the oral microbiome in healthy and diseased states can provide insights into their role in regulating host-microbe interactions. karger.com

A study on the salivary antimicrobial peptide histatin-5, for example, used circular dichroism spectroscopy to show that the peptide undergoes a conformational change to an alpha-helical structure in the presence of negatively charged vesicles and zinc ions, which is important for its fusogenic activity. acs.org

Interdisciplinary Research Avenues in Host-Microbe Interactions

The study of salivary peptides and their role in host-microbe interactions is inherently interdisciplinary, requiring expertise from various fields. osu.edukcl.ac.uk

Microbiology and Immunology: To understand the interplay between salivary peptides, pathogenic microbes, and the host immune system. osu.edu

Biochemistry and Molecular Biology: To characterize the structure, function, and regulation of these peptides. osu.edu

Dental and Medical Sciences: To translate basic research findings into clinical applications for the diagnosis, prevention, and treatment of oral and systemic diseases. kcl.ac.uk

Bioinformatics and Computational Biology: To analyze large datasets from proteomic and genomic studies and to model the interactions between peptides and their targets. ncl.ac.uk

Materials Science and Engineering: To develop novel drug delivery systems for therapeutic peptides and to create new biomaterials with enhanced antimicrobial properties. ncl.ac.uk

Collaborative research in these areas will be essential for fully unraveling the complexities of the oral ecosystem and for harnessing the therapeutic potential of salivary peptides. ncl.ac.ukucdavis.edunationwidechildrens.org

Q & A

Q. How can computational models enhance experimental research on this compound?

  • Methodological Answer :
  • Use molecular dynamics simulations to predict binding affinities or metabolic pathways.
  • Validate in silico findings with wet-lab experiments (e.g., surface plasmon resonance for binding kinetics).
  • Share code and datasets via repositories like GitHub or Zenodo for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.